2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone
Overview
Description
2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . It is also known by its IUPAC name, ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate . This compound is characterized by its unique structure, which includes an ethyl ester group and a methoxyphenyl group attached to a propiophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester . This intermediate is then subjected to a Claisen condensation reaction to yield the final product. The reaction conditions generally include refluxing the reaction mixture in ethanol for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
2’-Carboethoxy-3-(4-methoxyphenyl)propiophenone: Similar structure but with a methoxy group at the para position.
2’-Carboethoxy-3-(2-hydroxyphenyl)propiophenone: Similar structure but with a hydroxy group instead of a methoxy group.
2’-Carboethoxy-3-(2-chlorophenyl)propiophenone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and interaction with biological targets. This structural feature may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)16-10-6-5-9-15(16)17(20)13-12-14-8-4-7-11-18(14)22-2/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJOVRCTGIFDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644167 | |
Record name | Ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-75-0 | |
Record name | Ethyl 2-[3-(2-methoxyphenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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